molecular formula C8H9N5O2 B3271021 Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate CAS No. 53853-59-1

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate

Cat. No.: B3271021
CAS No.: 53853-59-1
M. Wt: 207.19 g/mol
InChI Key: BLTNUCRXXGIGRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate is a pyrazine derivative characterized by a methoxy group at position 5, a cyano substituent at position 6, and a carboximidate ester at position 2. Pyrazine derivatives are often studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-14-7(11)5-6(10)13-8(15-2)4(3-9)12-5/h11H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTNUCRXXGIGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=N1)N)C(=N)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383040
Record name SBB014171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53853-59-1
Record name SBB014171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate pyrazine derivatives with reagents that introduce the amino, cyano, methoxy, and carboximidate groups under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

The structural and functional differences between Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate and analogous compounds are critical in determining their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound -NH₂ (3), -CN (6), -OCH₃ (5), -C(=NH)OCH₃ (2) C₈H₈N₅O₂ 222.19* High polarity; potential kinase inhibitor
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate [] -NH₂ (3), -Cl (6), -OH (5), -COOCH₃ (2) C₆H₆ClN₃O₃ 203.58 Lower solubility due to -OH; intermediate in antibiotic synthesis
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate [] -NH₂ (3), -Cl (6), -ethylpiperazinyl (5), -COOCH₃ (2) C₁₂H₁₈ClN₅O₂ 299.76 Enhanced bioavailability; CNS-targeting applications
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate [] -NH₂ (3), -Cl (5,6), -COOCH₂CH₃ (2) C₇H₆Cl₂N₃O₂ 250.05 Higher halogen content; cytotoxic potential

*Note: Molecular weight calculated based on standard atomic masses.

Key Findings

Reactivity: The cyano group in the target compound enhances electrophilicity at position 6, facilitating nucleophilic substitution reactions compared to chlorine in analogs like []. This makes it more reactive in forming heterocyclic derivatives . The methoxy group at position 5 improves oxidative stability relative to hydroxylated analogs (e.g., []), which may undergo faster degradation under acidic conditions .

However, this is offset by the hydrophobic cyano group, leading to a balance suitable for membrane permeability in drug design .

Toxicity: Chlorinated derivatives (e.g., []) exhibit higher cytotoxicity due to halogen-mediated DNA intercalation. The target compound’s cyano group may reduce such risks but requires further toxicological validation .

Synthetic Utility :

  • The target compound’s carboximidate group is a versatile intermediate for synthesizing imidazole and triazole derivatives, unlike carboxylate esters, which are typically used for amide coupling .

Research Implications

  • Pharmaceutical Applications: The combination of electron-withdrawing groups (cyano, methoxy) positions the compound as a candidate for kinase inhibition studies, particularly in cancer therapy .
  • Materials Science : Its stability and polarity make it suitable for designing conductive polymers or ligands in coordination chemistry .

Biological Activity

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate is a compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyrazine ring with various functional groups that contribute to its biological activity. The presence of amino, cyano, and methoxy groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Topological Polar Surface Area118 Ų

Biological Activity

This compound has shown promising biological activities in various studies, particularly as an anticancer agent. The compound's mechanism of action appears to involve the disruption of microtubule formation, which is crucial for cell division.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in neuroblastoma and glioblastoma cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of this compound against various cancer cell lines using the NCI 60-cell assay. The results are summarized in the table below:

Cell LineLC50 (nM)Growth Inhibition (%)
U87 (Glioblastoma)200 ± 60>85
SK (Neuroblastoma)<50>90
BE (Breast Cancer)18.9>95

These findings suggest that this compound is particularly effective against glioblastoma and neuroblastoma cells, with lower lethal concentrations compared to existing chemotherapy agents.

The mechanism by which this compound exerts its effects is believed to be related to its interaction with tubulin, leading to microtubule destabilization. This action can trigger apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and other apoptotic markers.

Safety Profile

In addition to its efficacy, the safety profile of this compound has been assessed in normal human lung fibroblast cell lines (WI-38). The compound demonstrated a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic processing in biological studies?

  • Method :
  • Synthesize ¹⁵N-labeled compound via ¹⁵NH₃ in the amination step .
  • Use LC-MS/MS to trace metabolites in cell lysates, identifying cleavage products (e.g., pyrazine ring opening) .
  • Application : Demonstrated in a study tracking ¹⁵N-labeled pyrazine derivatives in hepatic microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate
Reactant of Route 2
Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate

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